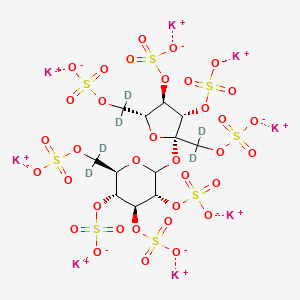

Sucrose Octasulfate-d6 Potassium Salt

Description

Contextualization of Sucrose (B13894) Sulfates as Complex Polyanionic Chemical Entities

Sucrose sulfates, and specifically sucrose octasulfate, represent a distinct category within the broader class of sulfated saccharides. Sucrose octasulfate is a highly polar molecule where the hydroxyl groups of a sucrose molecule have been replaced by sulfate (B86663) groups. researchgate.net This extensive sulfation confers a high negative charge density, classifying it as a polyanionic compound. wikipedia.orgscispace.com Polyanionic frameworks are noted for their structural diversity and their ability to interact strongly with positively charged ions and molecules. researchgate.net In a neutral solution, the multiple sulfate groups are deprotonated, resulting in a molecule with a significant negative charge, which dictates its chemical behavior and interactions with biological molecules like proteins. wikipedia.org This polyanionic nature is central to its mechanism of action in various research models.

Role of Sucrose Octasulfate in Preclinical and Analytical Research Domains

The non-deuterated form of sucrose octasulfate, typically as a potassium or aluminum salt (sucralfate), is utilized extensively in preclinical research to investigate various biological processes. nih.goveurekaselect.com It is a component of the gastrointestinal protectant sucralfate (B611045). glpbio.comcaymanchem.com Research has shown that sucrose octasulfate can protect the esophageal mucosal epithelium in models of reflux esophagitis. nih.gov

In cellular studies, it has been observed to stimulate the growth of rat gastric epithelial cells. nih.gov Furthermore, sucrose octasulfate is known to bind to and stabilize growth factors, particularly acidic fibroblast growth factor (aFGF), protecting them from degradation and enhancing their activity. nih.gov This interaction has been explored in models of tumor growth, where it can inhibit fibroblast growth factor 2 (FGF-2) from binding to endothelial cells. glpbio.comcaymanchem.com Due to its structural and charge similarities to heparin, it is also used as a heparin surrogate in biochemical assays, for instance, to study the inhibition of thrombin's catalytic activity. glpbio.comcaymanchem.com

Significance of Deuterated Analogs in Isotopic Labeling and Mechanistic Investigations

The substitution of hydrogen atoms with their stable isotope, deuterium (B1214612) (D or ²H), is a critical technique in advanced chemical analysis and mechanistic studies. medchemexpress.com This process, known as deuteration or isotopic labeling, can improve the pharmacokinetic or toxicological properties of compounds by modifying their metabolism due to the stronger carbon-deuterium bond. nih.govnih.gov

In analytical chemistry, deuterated compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry (MS). clearsynth.comtexilajournal.com Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization behavior, but are distinguishable by their higher mass. scispace.com This allows them to compensate for variations in sample preparation, matrix effects, and instrument response, thereby increasing the accuracy and precision of measurements. clearsynth.comtexilajournal.comnih.gov

In nuclear magnetic resonance (NMR) spectroscopy, deuterium labeling is used to simplify complex proton (¹H) NMR spectra and to study molecular structures and dynamics. studymind.co.uknih.govwikipedia.org Replacing a proton with a deuteron removes its signal from the ¹H NMR spectrum, which can help in assigning signals in complex molecules. wikipedia.orgcdnsciencepub.com

Overview of Current Research Landscape Pertaining to Sucrose Octasulfate-d6 Potassium Salt

Sucrose Octasulfate-d6 Potassium Salt is a deuterated analog of sucrose octasulfate potassium salt. synzeal.comalentris.orgpharmaffiliates.com Its availability from specialty chemical suppliers indicates its role as a specialized tool for advanced research. synzeal.compharmaffiliates.comscbt.com The primary application for this compound is in analytical chemistry, specifically as an internal standard for the quantitative determination of sucrose octasulfate in biological matrices using liquid chromatography-mass spectrometry (LC-MS) techniques. clearsynth.comsynzeal.com

The development of robust and validated analytical methods is crucial in preclinical studies. By using Sucrose Octasulfate-d6 Potassium Salt, researchers can achieve more precise and accurate quantification of the parent compound in complex samples like plasma or tissue homogenates. texilajournal.comsynzeal.com This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of sucrose octasulfate, thereby supporting its investigation in various therapeutic contexts. While specific published studies detailing the use of this particular deuterated analog are not widespread, its existence and synthesis are driven by the need for high-quality, reliable internal standards in the bioanalytical field supporting preclinical drug development and research. scispace.comsynzeal.com

Chemical Compound Data

Below are tables detailing the properties and classifications of Sucrose Octasulfate-d6 Potassium Salt.

Table 1: Properties of Sucrose Octasulfate-d6 Potassium Salt

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl-d2)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl-d2)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) | synzeal.comalentris.org |

| Molecular Formula | C12H8D6K8O35S8 | synzeal.compharmaffiliates.comscbt.com |

| Molecular Weight | 1293.5 g/mol | synzeal.compharmaffiliates.com |

| Unlabeled CAS Number | 73264-44-5 | pharmaffiliates.comscbt.com |

| Category | Stable Isotope, Pharmaceutical Standard, Enzyme Inhibitor | pharmaffiliates.com |

Table 2: Research Applications of Deuterated Analogs

| Technique | Role of Deuterated Analog | Advantage |

|---|---|---|

| Mass Spectrometry (MS) | Internal Standard | Corrects for matrix effects and analytical variability, enabling precise quantification. clearsynth.comtexilajournal.com |

| Nuclear Magnetic Resonance (NMR) | Isotopic Label | Simplifies complex spectra for structural analysis and helps study reaction mechanisms. studymind.co.uknih.gov |

| Pharmacokinetic Studies | Tracer | Allows for the differentiation and tracking of a compound's metabolic fate. medchemexpress.comnih.gov |

Table of Mentioned Compounds

Properties

Molecular Formula |

C12H14K8O35S8 |

|---|---|

Molecular Weight |

1293.6 g/mol |

IUPAC Name |

octapotassium;[(2S,3S,4R,5R)-2,5-bis[dideuterio(sulfonatooxy)methyl]-2-[(3R,4S,5R,6R)-6-[dideuterio(sulfonatooxy)methyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxolan-3-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11?,12+;;;;;;;;/m1......../s1/i1D2,2D2,3D2;;;;;;;; |

InChI Key |

XISWAUUBQBEDFB-KXODOMHXSA-F |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C([2H])([2H])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sucrose Octasulfate D6 Potassium Salt

Strategies for Deuterated Sucrose (B13894) Precursor Synthesis and Integration

The foundational step in synthesizing the target molecule is the preparation of a sucrose molecule selectively labeled with deuterium (B1214612). This isotopic labeling is crucial for its use in various analytical and research applications, such as metabolic flux analysis and as an internal standard in mass spectrometry. rsc.orgwikipedia.org The "-d6" designation in Sucrose Octasulfate-d6 Potassium Salt indicates the substitution of six hydrogen atoms with deuterium. Based on the chemical structure, these substitutions occur on the methyl groups of the sucrose molecule. synzeal.com

The synthesis of a deuterated sucrose precursor can be achieved through various chemical and enzymatic methods. irisotope.com For selective labeling at specific positions, synthetic chemical methods are often employed. irisotope.com The deuteration of the primary alcohol groups (methyl hydroxyls) on both the glucose and fructose (B13574) moieties of sucrose to create a sucrose-d6 (B12396156) precursor is a key step. This can be accomplished using deuterated reducing agents on appropriately protected and oxidized sucrose derivatives.

While direct hydrogen-deuterium exchange can be used, it may lack the required specificity for certain positions. chem-station.com A more targeted approach involves the oxidation of the primary hydroxyl groups of sucrose to aldehydes, followed by reduction using a deuterium source like sodium borodeuteride (NaBD₄). This two-step process ensures that deuterium is incorporated specifically at the desired C6 and C1' positions of the glucopyranosyl and fructofuranosyl rings, respectively. The use of protecting groups for the secondary hydroxyls is essential during the oxidation step to prevent unwanted side reactions and ensure regioselectivity.

Ensuring high isotopic purity and enrichment is critical for the utility of the labeled compound. rsc.org After the synthesis of the deuterated sucrose precursor, its isotopic enrichment and structural integrity must be rigorously evaluated. Several analytical techniques are employed for this purpose. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods for determining the level of deuterium incorporation. rsc.org

HR-MS can distinguish between the unlabeled compound and its deuterated isotopologues based on their mass-to-charge ratios, allowing for the calculation of isotopic purity. nih.gov NMR analysis, particularly ¹H NMR and ²H NMR, can confirm the specific positions of the deuterium labels and provide quantitative data on the percentage of isotopic purity. rsc.org The combination of these methods provides a comprehensive characterization of the deuterated intermediate before proceeding to the sulfation step. rsc.org

| Analytical Technique | Information Provided | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Calculates isotopic enrichment by comparing the relative abundance of H/D isotopologue ions. nih.gov | Rapid, highly sensitive, and requires minimal sample consumption. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the specific positions of the deuterium labels. rsc.org Provides insights into the relative percent isotopic purity. rsc.org | Provides detailed structural information and quantitative isotopic distribution. |

Sulfation Chemistry for Sucrose Octasulfate Formation

The conversion of the deuterated sucrose precursor to sucrose octasulfate involves the esterification of all eight hydroxyl groups with sulfuric acid. This per-sulfation is a challenging reaction that requires potent sulfating agents and carefully controlled conditions to achieve a high degree of substitution.

The most common and effective method for the sulfation of sucrose utilizes a sulfur trioxide-amine complex. nih.gov The triethylamine-sulfur trioxide (Et₃N·SO₃) complex is a preferred reagent for this transformation due to its high reactivity and milder reaction conditions compared to alternatives like pyridine-sulfur trioxide. nih.govpatsnap.comchemimpex.com

| Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

|---|---|---|

| 40-50 | 5 | 91 |

| 60-65 | 3 | 85 |

| 75-80 | 2 | 85 |

The goal of the sulfation reaction is to achieve exhaustive sulfation, meaning all eight hydroxyl groups on the sucrose molecule are converted to sulfate (B86663) esters. nih.gov This results in the formation of sucrose octasulfate. The inherent stereochemistry of the sucrose molecule is retained during the process. The challenge in this step is not typically one of stereochemical control at a specific center, but rather ensuring the reaction goes to completion to form the fully substituted product. nih.gov

Regioselectivity is overcome by using a significant excess of the sulfating agent (the triethylamine-sulfur trioxide complex) and forcing the reaction conditions to favor complete sulfation of all primary and secondary hydroxyl groups present on the sucrose backbone. The high reactivity of the Et₃N·SO₃ complex facilitates the sulfation of even the more sterically hindered secondary alcohols on the sugar rings. nih.govchemimpex.com

Purification and Isolation Techniques for Potassium Salt Formation

Following the sulfation reaction, the resulting product is a complex mixture containing the triethylammonium (B8662869) salt of sucrose octasulfate-d6. To obtain the desired potassium salt, a specific workup and purification procedure is required.

The first step involves adjusting the pH of the reaction mixture. A solution of potassium hydroxide (B78521) is added to raise the pH to between 8 and 9. patsnap.com This neutralizes the reaction mixture and replaces the triethylammonium counterions with potassium ions. Upon cooling the solution, typically to a range of 0-5°C, the crude Sucrose Octasulfate-d6 Potassium Salt precipitates out of the solution and can be collected by suction filtration. patsnap.com

Further purification is achieved through repeated crystallization. The filter cake is dissolved in purified water at a slightly elevated temperature (e.g., 30-35°C) and then cooled again to induce crystallization. patsnap.com This process is repeated multiple times to remove impurities. patsnap.com After the final crystallization, the product, which appears as a white powder, is dried under vacuum to yield the pure Sucrose Octasulfate-d6 Potassium Salt. patsnap.com

Precipitation and Crystallization Processes for Yield Optimization and Purity

The synthesis of sucrose octasulfate potassium salt often involves a final purification step of precipitation or crystallization to enhance purity and optimize yield. A common method involves dissolving sucrose in triethylamine (B128534), followed by a reaction with a triethylamine-sulfur trioxide complex. After the reaction, the pH is adjusted with a potassium hydroxide solution, and the crude product is precipitated by cooling. patsnap.com

Subsequent purification is achieved by repeatedly dissolving the filter cake in purified water at a slightly elevated temperature (e.g., 30-35°C) and then cooling to induce precipitation of the purified powder. patsnap.com This recrystallization process is crucial for removing unreacted starting materials and byproducts. The number of crystallization cycles directly impacts the final purity of the product. For instance, repeating the crystallization process multiple times can lead to a high-purity, white, powdered final product. patsnap.comgoogle.com

The reaction conditions, such as temperature and duration, can be varied to optimize the yield. The following table illustrates the impact of different reaction conditions on the yield of sucrose octasulfate potassium salt.

| Embodiment | Reaction Temperature (°C) | Reaction Time (hours) | Number of Crystallizations | Yield (%) |

| 1 | 60-65 | 3 | 3 | 85 |

| 2 | 75-80 | 2 | 3 | 85 |

| 3 | 40-50 | 5 | 2 | 91 |

A similar process is employed for the synthesis and purification of the sodium salt of sucrose octasulfate, where sodium hydroxide is used for pH adjustment, and repeated crystallization from purified water is performed to obtain a pure product. google.com

Counter-Ion Exchange for Potassium Salt Derivatization

Counter-ion exchange is a pivotal technique for the derivatization of sucrose octasulfate potassium salt. This process is typically the first step in converting the potassium salt to other salt forms, including various metal and amine salts. The potassium or sodium salt of sucrose octasulfate is passed through a cation exchange resin to replace the potassium or sodium ions with protons, thereby generating the acidic form of sucrose octasulfate. google.com

This acidic form is highly reactive and serves as a versatile intermediate for the synthesis of other derivatives. For example, a solution of potassium sucrose octasulfate in water can be loaded onto an ion exchange resin column, such as Amberlite IR 120 H, to yield the acidic fraction, which is then used immediately in subsequent reactions. google.com The efficiency of the ion exchange process is critical, with the goal of achieving a near-complete replacement of the initial counter-ion. For instance, when preparing the triethylammonium salt, the sodium ion concentration after exchange can be measured to be less than 1% of the pre-exchange concentration.

Chemical Modifications and Derivatization Studies (non-deuterated and deuterated)

Conversion to Other Metal Salts (e.g., Zinc, Sodium, Ammonium)

The acidic form of sucrose octasulfate, obtained via counter-ion exchange from the potassium salt, is a key precursor for the synthesis of various metal salts. google.com

Zinc Salt: To prepare zinc sucrose octasulfate, the acidic fraction collected from the ion exchange column is immediately neutralized with a zinc salt. google.com Various inorganic and organic zinc salts can be utilized in this process, as detailed in the table below. google.com

| Type of Zinc Salt | Examples |

| Inorganic | Zn(OH)₂, ZnCl₂, ZnBr₂, ZnI₂, Zn(NO₃)₂, Zn(BF₄)₂ |

| Organic | Zn(CH₃CO₂)₂, Zn(CF₃CO₂)₂, Zn₃(C₆H₅O₇)₂, Zn(CH₃O)₂ |

Sodium and Ammonium (B1175870) Salts: The preparation of sodium and ammonium salts can also be achieved through derivatization. For instance, sucrose octasulfate ammonium salt can be dissolved in water, and the pH adjusted with sodium hydroxide. The addition of ethanol (B145695) then precipitates the sucrose octasulfate sodium salt. google.com The ammonium salt itself can be prepared by reacting the sucrose octasulfate with aqueous ammonia, followed by precipitation with an alcohol. google.com

Preparation of Amine Salts (e.g., Triethylammonium Salt)

The synthesis of amine salts, such as the triethylammonium salt of sucrose octasulfate (TASOS), typically starts with the potassium or sodium salt. googleapis.com The initial step involves a cation exchange to replace the potassium or sodium ions with triethylammonium ions. googleapis.com The resulting aqueous solution of TASOS is then often concentrated. googleapis.com

A subsequent precipitation step is employed to obtain a solid powder. This involves combining the concentrated TASOS solution with a polar organic solvent and triethylamine, followed by the addition of an antisolvent like 2-methyltetrahydrofuran (B130290) or tetrahydrofuran (B95107) to induce the precipitation of a white TASOS powder. googleapis.com This process can yield TASOS powder with a purity of at least 96%. googleapis.comwipo.int The preparation of the triethylammonium salt solution involves titrating the acidic form of sucrose octasulfate with triethylamine until a pH of 5.5-6.0 is reached.

Characterization of Synthetic Impurity Profiles

Identification and Quantification of Undersulfated Species (e.g., Heptasulfates, Hexasulfates)

During the synthesis of sucrose octasulfate and its derivatives, the formation of undersulfated species, primarily heptasulfates, is a common impurity profile. googleapis.com These impurities can be identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC). googleapis.comdrugfuture.com

In the analysis of sucralfate (B611045), a complex of sucrose octasulfate, related substances such as sucrose heptasulfate can be detected. drugfuture.com The chromatographic separation allows for the resolution of sucrose octasulfate from these undersulfated species. drugfuture.com The relative retention times for these impurities can be determined, with sucrose heptasulfate typically eluting before sucrose octasulfate. drugfuture.com

The purification process for derivatives like TASOS has been shown to reduce the levels of these undersulfated impurities. For example, specific heptasulfate impurities, identified as HS1, HS2, and HS3 by their chromatographic peaks, are significantly reduced during the preparation of amorphous TASOS powder. googleapis.com The table below summarizes the typical reduction of these impurities. googleapis.com

| Impurity | Typical Reduction (%) |

| Heptasulfate Impurity 1 (HS1) | 55 - 60 |

| Heptasulfate Impurity 2 (HS2) | 100 (totally removed) |

| Heptasulfate Impurity 3 (HS3) | 45 - 50 |

This reduction in impurities contributes to achieving a final product with a high degree of purity, often exceeding 96 area % as determined by UPLC. googleapis.com

Strategies for Impurity Reduction During Synthesis and Purification of Sucrose Octasulfate-d6 Potassium Salt

The synthesis of Sucrose Octasulfate-d6 Potassium Salt is a multi-step process that can introduce various impurities. These impurities can arise from incomplete reactions, side reactions, or the degradation of the desired product. Therefore, stringent control over the synthesis and purification processes is crucial to obtain a final product of high purity. The primary impurities encountered during the synthesis are undersulfated sucrose derivatives, with heptasulfate isomers being the most common.

The acidic form of sucrose octasulfate is known to be unstable and susceptible to hydrolysis, which can lead to the formation of these less substituted sulfates. Additionally, the presence of water during certain stages of the synthesis or purification can promote the degradation of the product, resulting in an increased level of heptasulfate impurities.

Several strategies can be employed to minimize the formation of these impurities during synthesis and to effectively remove them during purification. These strategies often involve a combination of controlled reaction conditions and specialized purification techniques.

Control of Reaction Conditions

Careful control of reaction parameters is the first line of defense against impurity formation. Key parameters that can be optimized include:

Stoichiometry of Reagents: Ensuring the correct molar ratio of the sulfating agent to the sucrose starting material is critical for driving the reaction to completion and minimizing the presence of undersulfated species.

Reaction Temperature and Time: The temperature and duration of the sulfation reaction must be carefully controlled to ensure complete sulfation without causing degradation of the sucrose backbone or the sulfate esters.

pH Control: Maintaining an appropriate pH during the work-up and purification steps is essential to prevent the hydrolysis of the sulfate esters. A basic pH is generally preferred to stabilize the salt form of the product.

Purification Strategies

Following the synthesis, a robust purification strategy is necessary to remove any remaining impurities. The most common and effective methods are detailed below.

Repeated Crystallization

One of the most effective methods for purifying Sucrose Octasulfate-d6 Potassium Salt is repeated crystallization. This technique relies on the differential solubility of the desired product and the impurities in a given solvent system. The crude product is dissolved in a suitable solvent, typically purified water or an aqueous-organic mixture, at an elevated temperature to achieve saturation. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while the impurities, being present in lower concentrations, tend to remain in the mother liquor. This process can be repeated multiple times until the desired level of purity is achieved.

Solvent Exchange and Precipitation

An alternative and effective purification method involves solvent exchange and precipitation. This technique is particularly useful for removing specific isomers of undersulfated impurities. In this process, the crude product is dissolved in a primary solvent in which it is highly soluble. A second solvent, in which the product is poorly soluble (an anti-solvent), is then added to the solution. This change in the solvent composition reduces the solubility of the desired product, causing it to precipitate out of the solution, while the impurities remain dissolved. This method has been shown to be effective in significantly reducing the levels of specific heptasulfate impurities.

The table below summarizes the common impurities and the strategies employed for their reduction.

| Impurity Class | Specific Impurity Examples | Primary Cause | Strategy for Reduction/Removal |

| Undersulfated Sucrose Derivatives | Heptasulfate Isomers (HS1, HS2, HS3) | Incomplete sulfation reaction; Hydrolysis of the octasulfate ester | - Optimization of reaction conditions (stoichiometry, temperature, time) - Control of pH during work-up and purification - Repeated crystallization from purified water or aqueous-organic mixtures - Solvent exchange and precipitation |

| Degradation Products | Products from hydrolysis of the glycosidic bond | Unstable acidic conditions; Presence of water during processing | - Maintaining a basic pH to stabilize the salt form - Use of anhydrous solvents where appropriate |

| Residual Solvents | Pyridine, Triethylamine, etc. | Incomplete removal after reaction or extraction | - Thorough drying of the product under vacuum - Use of appropriate washing steps during filtration |

| Inorganic Salts | Potassium salts from pH adjustment or reaction byproducts | Byproducts of the synthesis and neutralization steps | - Crystallization, as inorganic salts often have different solubility profiles - Washing of the isolated product with appropriate solvents |

Research Findings on Impurity Reduction

Detailed studies on the synthesis and purification of sucrose octasulfate salts have demonstrated the effectiveness of specific techniques in reducing impurity levels. For instance, a process involving solvent exchange and precipitation has been shown to significantly decrease the levels of key heptasulfate impurities. The table below presents illustrative data on the reduction of these impurities.

| Impurity | Level Before Purification (Area %) | Level After Purification (Area %) | Reduction Efficiency (%) |

| Heptasulfate Impurity 1 (HS1) | 2.5 | < 1.0 | > 60% |

| Heptasulfate Impurity 2 (HS2) | 0.8 | Not Detected | 100% |

| Heptasulfate Impurity 3 (HS3) | 1.5 | < 0.5 | > 66% |

It is important to note that while the general principles of impurity reduction for sucrose octasulfate potassium salt are applicable to its deuterated counterpart, the presence of deuterium may introduce subtle differences in reaction kinetics or solubility. However, specific studies on the impurity profile and purification of Sucrose Octasulfate-d6 Potassium Salt are not extensively available in the public domain. Therefore, the strategies outlined above, which are based on the well-understood chemistry of the non-deuterated compound, provide a robust framework for obtaining a high-purity product.

Advanced Spectroscopic and Structural Elucidation of Sucrose Octasulfate D6 Potassium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a complex, polysulfated, and isotopically labeled molecule like Sucrose (B13894) Octasulfate-d6 Potassium Salt, a combination of one-dimensional and multi-dimensional NMR experiments is required for complete structural assignment.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to confirm the successful incorporation of deuterium into the sucrose octasulfate structure. The chemical name, Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl-d2)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl-d2)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate), indicates that deuteration is specifically located on the primary hydroxymethyl groups of the sucrose backbone. synzeal.comclearsynth.com

In a ²H NMR experiment, signals are observed only for the deuterium nuclei. For Sucrose Octasulfate-d6 Potassium Salt, the spectrum would be expected to show distinct resonances corresponding to the deuterated methylene (B1212753) groups (-CD₂-). The integration of these signals allows for the quantification of the deuterium incorporation level at each site, verifying the "d6" designation. The absence of signals at other positions confirms the specific locations of the isotopic labels.

A key feature in the ¹H NMR spectrum of the deuterated compound, when compared to its non-deuterated counterpart, is the disappearance of proton signals corresponding to the primary hydroxymethyl positions (C6, C1', and C6' of the original sucrose molecule). This absence serves as indirect but strong evidence of successful deuteration at these sites. The remaining signals, corresponding to the protons on the glucopyranose and fructofuranose rings, should remain. Their chemical shifts and coupling patterns are analyzed to confirm that the core sucrose octasulfate structure is intact. The presence of any unexpected signals can indicate impurities. nih.gov

Carbon (¹³C) NMR spectroscopy probes the carbon skeleton of the molecule. It is particularly useful for confirming the complete sulfation of all eight hydroxyl groups of sucrose. The attachment of electronegative sulfate (B86663) groups causes a significant downfield shift of the attached carbon signals compared to those in unmodified sucrose.

For the d6-labeled compound, the ¹³C NMR spectrum will exhibit specific features. The carbon atoms directly bonded to deuterium (the -CD₂- groups) will show a characteristic multiplet splitting pattern due to one-bond carbon-deuterium (¹J C-D) coupling. Furthermore, these signals will experience a small upfield shift, known as a deuterium isotope effect. researchgate.net These features provide definitive confirmation of the deuteration sites at the carbon level. The chemical shifts of the other ring carbons are used to verify the integrity of the sucrose backbone and confirm the positions of the sulfate esters. nih.gov

Due to the complexity and spectral overlap in the ¹H and ¹³C NMR spectra of sucrose derivatives, multi-dimensional NMR techniques are essential for unambiguous assignment of all signals. nih.govyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It allows for the tracing of proton connectivity networks within the glucose and fructose (B13574) rings, helping to assign adjacent protons along the sugar backbone. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comepfl.ch It is invaluable for definitively assigning carbon resonances based on the already-assigned proton signals. For the d6 compound, the deuterated methylene carbons would not show a correlation in a standard HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J C-H, ³J C-H). sdsu.eduyoutube.com HMBC is crucial for connecting different fragments of the molecule and for assigning quaternary carbons (those without attached protons), such as the anomeric carbons involved in the glycosidic bond. epfl.ch

Together, these 2D NMR experiments make it possible to assign every proton and carbon resonance in the complex structure of Sucrose Octasulfate-d6 Potassium Salt. nih.gov

Table 1: Summary of NMR Techniques for Structural Elucidation

| Technique | Purpose | Key Information Obtained for Sucrose Octasulfate-d6 Potassium Salt |

|---|---|---|

| ²H NMR | Direct detection of deuterium | Confirms presence and location of deuterium at the -CD₂- sites; allows quantification of deuteration level. |

| ¹H NMR | Assessment of overall structure and purity | Verifies the integrity of the sugar backbone; absence of signals for -CH₂- protons confirms deuteration sites; detects proton-containing impurities. |

| ¹³C NMR | Analysis of carbon backbone and sulfation | Confirms complete sulfation via downfield shifts; shows characteristic multiplets and isotope shifts for deuterated carbons. |

| COSY | ¹H-¹H correlation | Maps proton-proton coupling networks within the glucose and fructose rings. |

| HSQC | ¹H-¹³C one-bond correlation | Links each proton to its directly attached carbon, enabling definitive carbon assignment. |

| HMBC | ¹H-¹³C multiple-bond correlation | Establishes long-range connectivity, linking sugar rings and assigning quaternary carbons. |

Deuterium-Induced Differential-Isotope-Shift (DIS) NMR is a specialized technique that compares the chemical shifts of a compound dissolved in H₂O versus D₂O. researchgate.net This method can be used to prove the complete sulfation of the sugar moiety. nih.gov Any remaining free hydroxyl groups would be readily exchanged with deuterium from the D₂O solvent, leading to observable isotope shifts on nearby carbon atoms. The absence of such shifts provides evidence that all hydroxyl groups are capped by sulfate esters. This technique is also a sensitive tool for detecting and characterizing certain carbon-containing impurities or hydrolysis products in solutions of sucrose octasulfate. nih.gov

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For a highly polar and polyanionic compound like Sucrose Octasulfate-d6 Potassium Salt, specialized MS techniques are required.

The analysis of sucrose octasulfate by mass spectrometry presents challenges due to its multiple sulfate groups and high polarity. researchgate.net Direct electrospray ionization (ESI) in negative mode can be difficult because the multiply charged precursor ion is often fragile and prone to fragmentation in the gas phase. researchgate.net This fragility is caused by Coulombic repulsion from the multiple negative charges and the lability of the sulfo groups. researchgate.net

To overcome this, methods involving the formation of complex ions are often employed. For instance, ion-pairing with counterions can create singly charged complex ions that are more stable and easier to detect. researchgate.net High-resolution mass spectrometry (HRMS) is used to obtain a precise mass measurement, which allows for the confirmation of the elemental formula (C₁₂H₈D₆K₈O₃₅S₈). The measured isotopic pattern must match the theoretical pattern calculated for a molecule containing eight sulfur atoms and six deuterium atoms.

Table 2: Mass Spectrometry Data for Sucrose Octasulfate-d6 Potassium Salt

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₈D₆K₈O₃₅S₈ | clearsynth.com |

| Molecular Weight | 1293.56 g/mol | clearsynth.com |

| Theoretical Mass (Monoisotopic) | ~1291.4 Da | Calculated |

| Ionization Mode | Electrospray Ionization (ESI), often with ion-pairing agents | researchgate.net |

| Expected Observations | The accurate mass measurement confirms the elemental composition. Fragmentation patterns can provide structural information about the loss of sulfate groups. | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Charge State Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight and charge state distribution of Sucrose Octasulfate-d6 Potassium Salt. The compound is a deuterated isotopologue of Sucrose Octasulfate Potassium Salt, which possesses eight sulfate groups and eight potassium counterions. This highly ionic and polar nature makes it amenable to ESI.

However, direct analysis in the negative ion mode, which would be intuitive for a polyanionic species, is often inefficient. The multiply charged negative precursor ions of sucrose octasulfate are fragile in the gas phase, leading to a weak response and significant in-source fragmentation. nih.gov This fragility stems from two primary factors: the strong Coulombic repulsion between the multiple negative charges on the compact sucrose backbone and the inherent lability of the sulfate groups in the gas phase. nih.gov Consequently, analysis often yields a complex spectrum of fragment ions rather than a clear molecular ion peak, complicating molecular weight determination. Strategies to overcome this are discussed in section 3.2.3.

When stable ions are formed, typically as cationic adducts in positive ion mode, ESI-MS can confirm the molecular mass. The theoretical mass of the parent, non-deuterated Sucrose Octasulfate Potassium Salt is approximately 1287.55 g/mol . The "d6" designation indicates the replacement of six protium (B1232500) atoms with deuterium, which would increase the molecular weight accordingly.

Table 1: Molecular Properties of Sucrose Octasulfate Potassium Salt Variants

| Compound Name | Molecular Formula | Approx. Monoisotopic Mass (Da) |

|---|---|---|

| Sucrose Octasulfate Potassium Salt | C₁₂H₁₄K₈O₃₅S₈ | 1285.42 |

Note: The exact mass can vary slightly based on isotopic composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Linkage Analysis

Tandem mass spectrometry (MS/MS) is crucial for probing the intricate structure of Sucrose Octasulfate-d6 Potassium Salt by fragmenting a selected precursor ion and analyzing the resulting product ions. The choice of fragmentation method is critical, as different techniques induce dissociation through distinct mechanisms, yielding complementary structural information.

Conventional vibrational activation methods, such as Collisionally-Activated Dissociation (CAD) and Infrared Multiphoton Dissociation (IRMPD), have significant limitations for highly sulfated carbohydrates. nih.govnih.gov These "slow-heating" techniques energize the entire ion, leading to the preferential cleavage of the weakest bonds. In sucrose octasulfate, this results in extensive and often nonspecific loss of the labile sulfate groups (as SO₃), which masks more structurally informative glycosidic and cross-ring cleavages. nih.govacs.org This complicates the sequencing and linkage analysis.

In contrast, electron-based fragmentation methods, which rely on electronic rather than vibrational excitation, have proven far more effective. nih.govnih.gov These techniques include Electron Capture Dissociation (ECD) for positive ions and Electron Detachment Dissociation (EDD) for negative ions. nih.govnih.gov

Electron Capture Dissociation (ECD): ECD involves irradiating multiply-charged positive precursor ions with low-energy electrons. wikipedia.org The capture of an electron induces a radical-driven fragmentation cascade that is less dependent on the ion's internal energy. bu.edu For sucrose octasulfate, ECD produces abundant and reproducible fragmentation that is markedly different from IRMPD, preserving the sulfate modifications on the fragments and providing more useful cross-ring and glycosidic bond cleavages. nih.gov This allows for a more detailed mapping of the sulfate group positions.

Electron Detachment Dissociation (EDD): EDD is the negative-ion counterpart to ECD, where moderately energetic electrons cause electron detachment from a multiply-charged anion, initiating radical-driven dissociation. nih.gov Like ECD, EDD provides a rich fragmentation pattern for sucrose octasulfate, retaining sulfate groups and yielding informative cleavages that are distinct from those produced by IRMPD. nih.gov

The presence of the six deuterium atoms in Sucrose Octasulfate-d6 Potassium Salt serves as a powerful tool in MS/MS analysis. By knowing the specific locations of the deuterium labels (e.g., on the primary hydroxymethyl groups), researchers can track these tags through the fragmentation pathways. This helps to identify the origin of specific fragment ions, confirming which parts of the sucrose backbone they arose from and aiding in the definitive assignment of fragmentation patterns.

Table 2: Comparison of Tandem MS Fragmentation Techniques for Sucrose Octasulfate

| Technique | Ion Polarity | Activation Type | Key Characteristics | Utility for SOS |

|---|---|---|---|---|

| CAD/IRMPD | Positive/Negative | Vibrational (Slow-Heating) | Induces cleavage of weakest bonds; extensive loss of SO₃. nih.gov | Limited; complicates spectra and masks structural detail. nih.govacs.org |

| ECD | Positive | Electronic (Radical-Driven) | Preserves labile modifications; provides diverse cleavages. nih.govbu.edu | High; excellent for mapping sulfate locations and linkages. nih.gov |

| EDD | Negative | Electronic (Radical-Driven) | Preserves sulfate groups; rich, reproducible fragmentation. nih.govnih.gov | High; provides complementary data to ECD. nih.gov |

Strategies for Enhancing Detection of Highly Polar, Multiply-Charged Polyanionic Structures (e.g., Cationic Adduct Formation)

Given the challenges of analyzing sucrose octasulfate in negative ion mode, several strategies have been developed to enhance its detection and generate stable precursor ions for MS/MS analysis. The most successful approach involves shifting the analysis to the positive ion mode through the formation of cationic adducts. mdpi.comnih.gov

This is achieved by introducing specific counterions into the solution, which complex with the negatively charged sulfate groups, neutralizing the charge and forming a stable, positively charged complex that is readily detected by ESI-MS.

Key strategies include:

Use of Quaternary Ammonium (B1175870) and Phosphonium Salts: These organic cations have been shown to form excellent, stable complexes with sucrose octasulfate, yielding strong signals in positive ion ESI-MS. mdpi.com

Ion-Pairing Reagents: The use of reagents like diethylamine (B46881) with formic acid in the mobile phase can form ion pairs that enhance chromatographic retention and promote the formation of stable, doubly charged positive complex ions. nih.gov

Alkali Metal and Other Cations: While the compound is a potassium salt, controlling the cationic environment by adding other ions (e.g., sodium, cesium, or other organic amines) can be used to generate specific, stable adducts and prevent the formation of complex, heterogeneous salt clusters that can complicate mass spectra. nih.govacs.org

These methods effectively overcome the issues of ion fragility and poor signal associated with negative mode analysis, enabling robust molecular weight determination and facilitating detailed structural studies via tandem mass spectrometry. mdpi.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information on the functional groups and molecular structure of Sucrose Octasulfate-d6 Potassium Salt.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Sulfate Groups)

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of Sucrose Octasulfate-d6 Potassium Salt is expected to be significantly different from that of its parent molecule, sucrose.

The spectrum of unmodified sucrose is dominated by a very broad, strong absorption band in the 3500-3200 cm⁻¹ region, which corresponds to the O-H stretching vibrations of its numerous hydroxyl groups. libretexts.org Another characteristic region contains multiple strong C-O stretching bands between 1200 and 950 cm⁻¹. msu.edu

Upon conversion to the octasulfate ester, all eight hydroxyl groups are replaced by sulfate groups (-OSO₃⁻K⁺). This structural change leads to two major alterations in the IR spectrum:

Disappearance of the O-H Stretching Band: The broad absorption band for O-H stretching (3500-3200 cm⁻¹) is expected to disappear completely, providing clear evidence of the complete sulfation of the sucrose molecule.

Appearance of Strong Sulfate Bands: New, very strong absorption bands characteristic of the sulfate group will appear. Organic sulfate salts exhibit intense bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O and S-O bonds.

Table 3: Characteristic Infrared Absorption Frequencies for Sucrose Octasulfate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~1450 - 1340 | Asymmetric S=O Stretch | R-O-SO₃⁻ | Strong |

| ~1250 - 1200 | Asymmetric S=O Stretch | R-O-SO₃⁻ | Strong |

| ~1080 - 1040 | Symmetric S-O Stretch | R-O-SO₃⁻ | Strong |

Note: The exact positions of these bands can be influenced by the local chemical environment and counterions. The data is compiled from typical ranges for organic sulfates. researchgate.netcopernicus.org

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and the non-polar carbohydrate backbone. libretexts.org

The Raman spectrum of sucrose octasulfate provides a unique molecular "fingerprint" that can be used for identification. msu.edu The spectrum would contain signals from the sucrose carbon backbone, such as C-C and C-O stretching and C-C-O bending modes, as well as distinct signals from the sulfate groups. researchgate.net

The sulfate ion (SO₄²⁻) has four fundamental vibrational modes, some of which are Raman active. For an organic sulfate ester, these modes will be present with characteristic shifts. The symmetric stretching mode (ν₁) of the SO₄ group is typically very strong and sharp in Raman spectra, appearing around 1000 cm⁻¹, making it a key diagnostic peak. researchgate.net

Table 4: Key Raman Shifts for Sucrose Octasulfate Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~1100 - 1200 | ν₃ (Asymmetric Stretch) | SO₄ | Medium-Weak |

| ~1000 - 1020 | ν₁ (Symmetric Stretch) | SO₄ | Strong, Sharp |

| ~610 - 670 | ν₄ (Asymmetric Bend) | SO₄ | Medium |

| ~420 - 500 | ν₂ (Symmetric Bend) | SO₄ | Medium |

Note: The data is compiled from typical ranges for inorganic and organic sulfates. researchgate.net

Analysis of the Raman spectrum can provide insights into the conformation of the sucrose backbone and the orientation of the bulky, charged sulfate groups.

Other Structural Analysis Techniques

While mass spectrometry and vibrational spectroscopy are primary tools for elucidating the structure of Sucrose Octasulfate-d6 Potassium Salt, other analytical methods are often used in conjunction to confirm identity and assess purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound. Due to the highly polar and ionic nature of sucrose octasulfate, specialized chromatographic methods, such as ion-pair reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC), are typically required for effective separation and quantification.

These techniques, while not providing the same level of detail on fragmentation or specific vibrational modes, are essential components of a comprehensive structural analysis, ensuring the identity and purity of the material under investigation.

Circular Dichroism (CD) for Conformational Studies of Chiral Centers

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the solution-state conformation of chiral molecules. As Sucrose Octasulfate-d6 Potassium Salt possesses multiple chiral centers within its sucrose backbone, CD spectroscopy is an ideal method for probing the spatial arrangement of its constituent atoms and the influence of the bulky, charged sulfate groups on its three-dimensional structure.

The CD spectrum of a molecule is generated by the differential absorption of left and right circularly polarized light by its chromophores. In the case of Sucrose Octasulfate-d6 Potassium Salt, the ether linkages and the sulfate groups can act as chromophores. The sign and magnitude of the CD signal are exquisitely sensitive to the conformation of the molecule, including the torsional angles of the glycosidic bond linking the glucose and fructose rings, and the orientation of the sulfated hydroxymethyl groups.

Detailed Research Findings from Analogous Compounds:

While specific CD data for Sucrose Octasulfate-d6 Potassium Salt is not available, studies on other sulfated disaccharides have demonstrated the utility of CD in conformational analysis. For instance, changes in the sulfation pattern of glycosaminoglycans have been shown to produce distinct CD spectra, reflecting alterations in their secondary structure and the orientation of the sugar rings.

Computational studies and NMR analysis of the non-deuterated sucrose octasulfate have indicated that the molecule adopts a specific conformation in solution, which is significantly different from its conformation when bound to proteins. nih.gov It is hypothesized that the extensive sulfation restricts the conformational flexibility that is characteristic of the parent sucrose molecule. nih.gov

A hypothetical CD study of Sucrose Octasulfate-d6 Potassium Salt would be expected to reveal key conformational features. The table below illustrates the kind of data that could be obtained and its interpretation.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Conformational Interpretation |

| 190-210 | Positive or Negative Band | Corresponds to electronic transitions within the sulfate and ether chromophores. The sign and intensity would be indicative of the overall molecular asymmetry and preferred conformation. |

| 210-240 | Weak Bands | Potential contributions from n → σ* transitions of the oxygen atoms in the glycosidic linkage, providing information on the relative orientation of the two sugar rings. |

The deuteration at six specific positions in the sucrose backbone is not expected to significantly alter the CD spectrum, as deuterium does not act as a chromophore. However, subtle changes in vibrational modes could have a minor, indirect effect on the electronic transitions observed.

X-ray Diffraction (XRD) for Crystalline Structure Determination (if crystalline form is obtainable)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of sufficient quality is a prerequisite for this technique. The high polarity, conformational flexibility, and multiple charged groups of Sucrose Octasulfate-d6 Potassium Salt present significant challenges to crystallization. cabidigitallibrary.org The presence of numerous potassium counterions further complicates the formation of a well-ordered crystal lattice. These factors likely contribute to the current absence of a published crystal structure for this compound.

Should a crystalline form of Sucrose Octasulfate-d6 Potassium Salt be obtained, XRD analysis would provide a wealth of structural information, including:

The precise conformation of the sucrose backbone, including the pucker of the glucose and fructose rings.

The orientation of the eight sulfate groups.

The coordination environment of the potassium ions, detailing their interactions with the sulfate groups and any water molecules present in the crystal lattice.

The intermolecular interactions, such as hydrogen bonding and ionic interactions, that stabilize the crystal packing.

Crystalline Structure of an Analogous Compound:

In the absence of a crystal structure for the target compound, we can look to related structures to infer potential packing arrangements. For example, the crystal structure of potassium (1S)-D-galactit-1-ylsulfonate, another sulfated carbohydrate salt, reveals a three-dimensional network stabilized by coordination of the potassium ions with the sulfonate and hydroxyl groups of neighboring molecules. nih.govsigmaaldrich.com

A hypothetical crystal structure for Sucrose Octasulfate-d6 Potassium Salt might exhibit a similar arrangement, with the potassium ions bridging the highly charged sucrose octasulfate molecules to form a stable lattice. The table below presents plausible crystallographic data for Sucrose Octasulfate-d6 Potassium Salt, based on what might be expected for a molecule of its size and complexity.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.5 |

| b (Å) | 15.2 |

| c (Å) | 10.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1985 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 2.15 |

The deuteration of the molecule is unlikely to have a significant impact on its crystalline structure, as the atomic radius of deuterium is very similar to that of hydrogen.

Advanced Analytical Methodologies and Quantitative Determination of Sucrose Octasulfate D6 Potassium Salt

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to isolating Sucrose (B13894) Octasulfate-d6 Potassium Salt from interfering substances, ensuring accurate quantification. The highly polar and polyanionic nature of this molecule presents unique challenges that are addressed through specialized high-performance liquid chromatography (HPLC) methods.

Ultra Performance Liquid Chromatography (UPLC) Method Development and Optimization

Ultra Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to traditional HPLC. For a highly polar compound like sucrose octasulfate, which has eight sulfate (B86663) groups, method development focuses on achieving adequate retention on the chromatographic column, which is often a challenge with standard reversed-phase columns. researchgate.net

A novel and sensitive bioanalytical method utilizes ion-pair reversed-phase UPLC coupled with mass spectrometry (IPRP-UPLC-MS/MS) for the determination of sucrose octasulfate in biological fluids. researchgate.netnih.gov Optimization of such a method involves several critical parameters:

Column Selection: A polar amide column is often employed, as it provides a different selectivity compared to standard C18 columns. researchgate.netresearchgate.net On a C18 column, the complex ion of sucrose octasulfate shows very early elution times, indicating poor retention. In contrast, an amide column allows for stronger interaction with the ion-pairing reagent, leading to better retention and chromatographic peak shape. researchgate.nethubspot.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent. The addition of an ion-pairing reagent, such as a buffer of diethylamine (B46881) and formic acid, is crucial. nih.gov This reagent not only aids in retention but also facilitates the formation of stable, detectable ions in the mass spectrometer. hubspot.net

Gradient Elution: A gradient elution profile, where the proportion of the organic solvent is varied over time, is optimized to ensure that the analyte is eluted as a sharp, symmetrical peak, well-separated from matrix components.

The resulting UPLC methods demonstrate high specificity and sensitivity, with a total runtime that is efficient for high-throughput analysis. hubspot.net

Ion-Pair Reversed-Phase Chromatography for Enhanced Separation of Polyanionic Analytes

Ion-pair chromatography (IPC) is a powerful technique for separating charged analytes like the highly polyanionic sucrose octasulfate on reversed-phase columns. technologynetworks.com The fundamental principle involves adding an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com

In the case of sucrose octasulfate, which is anionic, a cationic ion-pairing reagent like diethylammonium (B1227033) is used. hubspot.net There are two primary proposed mechanisms for how this enhances retention thermofisher.comnih.gov:

Ion-Pair Formation in Mobile Phase: The cationic reagent forms a neutral ion pair with the anionic analyte in the mobile phase. This neutral complex is more hydrophobic and can be retained by the non-polar stationary phase (e.g., C18). nih.gov

Dynamic Ion-Exchange Surface: The hydrophobic part of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged analyte is then retained on this surface through electrostatic interactions. thermofisher.com

The use of diethylamine and formic acid as an ion-pairing system has proven effective for sucrose octasulfate analysis. researchgate.netnih.gov This approach successfully overcomes the challenge of poor retention of the highly polar, polyanionic molecule, enabling robust and reproducible separation from complex biological matrices. chromatographyonline.com

Size Exclusion Chromatography for Molecular Weight Distribution Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size or hydrodynamic volume. While not typically used for quantitative bioanalysis of small molecules, it is a highly relevant technique for characterizing polymers and macromolecules. glycospectra-analytics.com Since sucrose octasulfate is a derivative of a disaccharide, SEC can be applicable for quality control purposes, particularly for assessing purity and detecting the presence of aggregates or related substances of different molecular weights. creative-proteomics.com

In SEC, a solution of the compound is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute more quickly. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This technique is valuable for determining the molecular weight distribution and polydispersity of polysaccharide samples, ensuring consistency between batches. glycospectra-analytics.comresearchgate.net For Sucrose Octasulfate-d6 Potassium Salt, SEC could be used to confirm its molecular integrity and ensure the absence of polymeric impurities or degradation products.

Quantitative Bioanalytical Method Development using LC-MS/MS

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of compounds in biological matrices due to its superior sensitivity and specificity.

Development and Validation of Specific and Sensitive Methods in Biological Matrices (e.g., dog plasma, urine)

A novel, specific, and sensitive bioanalytical method has been successfully developed and validated for quantifying sucrose octasulfate in dog plasma and urine using IPRP-UPLC-MS/MS. researchgate.netnih.gov The validation process is conducted in full compliance with regulatory guidelines, such as those from the FDA, to ensure the reliability of the data. science.govfda.govfda.gov

Key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte from other components in the matrix. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and its internal standard. researchgate.netresearchgate.net

Sensitivity: The Lower Limit of Quantitation (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For the sucrose octasulfate method, the LLOQ was reported to be 0.20 ng on the column, with a signal-to-noise ratio greater than 50. researchgate.netnih.gov

Calibration Curve: A linear regression model is used to fit the calibration curve, which should have a correlation coefficient (R) greater than 0.99. researchgate.net

Accuracy and Precision: These are assessed using Quality Control (QC) samples at multiple concentration levels. The bias (accuracy) and coefficient of variation (precision) for all QC levels were reported to be within the acceptable range of 15%. researchgate.netnih.gov

Matrix Effect and Stability: These experiments are performed to ensure that the matrix does not interfere with the ionization of the analyte and that the analyte is stable during sample collection, processing, and storage. nih.gov

The successful validation of this method qualifies it for analyzing preclinical samples, demonstrating its robustness for research applications. researchgate.net

| Validation Parameter | Acceptance Criteria | Reported Result | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient) | R > 0.99 | R > 0.99 | researchgate.net |

| Accuracy (Bias of QCs) | Within ±15% | Within 15% | researchgate.netnih.gov |

| Precision (CV of QCs) | ≤15% | Within 15% | researchgate.netnih.gov |

| Lower Limit of Quantitation (LLOQ) | S/N > 10 (Typically) | 0.20 ng on column (S/N > 50) | researchgate.netnih.gov |

Application of Stable Isotope-Labeled Analogs (e.g., Sucrose Octasulfate-d6) as Internal Standards

The use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard (IS) is a critical component of robust quantitative LC-MS/MS methods. synzeal.com Sucrose Octasulfate-d6 Potassium Salt is specifically designed for this purpose. An SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (d), Carbon-13 (¹³C)).

The primary advantages of using an SIL IS include:

Correction for Matrix Effects: The IS and the analyte co-elute chromatographically and experience the same ionization suppression or enhancement from the biological matrix. By calculating the ratio of the analyte response to the IS response, these effects are normalized.

Correction for Variability: It accounts for variations in sample preparation, extraction recovery, and injection volume between samples.

Optimization of Sample Preparation (e.g., Solid Phase Extraction, Weak Anion Exchange)

The effective isolation and concentration of Sucrose Octasulfate-d6 Potassium Salt from complex biological or pharmaceutical matrices is a prerequisite for accurate analysis. Due to the compound's highly polar and anionic nature, resulting from its eight sulfate groups, Solid Phase Extraction (SPE) utilizing a weak anion exchange (WAX) mechanism is a particularly suitable technique. researchgate.netphenomenex.com

The optimization of this process involves several key steps:

Sample Pre-treatment: The pH of the sample is adjusted to be at least 2 pH units above the pKa of the analyte, ensuring it carries a negative charge. biotage.co.jp To maximize retention, the ionic strength of the sample may be reduced by diluting it with deionized water or a low-strength buffer, which minimizes competition for the ion exchange sites on the sorbent. biotage.co.jp

Sorbent Conditioning: The WAX cartridge, which often contains a sorbent with primary, secondary, or tertiary amine functional groups, is conditioned. biotage.co.jpwaters.com This typically involves washing with a solvent like methanol (B129727) followed by an aqueous buffer to activate the stationary phase and ensure a suitable environment for ion exchange. appliedseparations.com

Sample Loading: The pre-treated sample is loaded onto the SPE cartridge at a controlled flow rate to ensure efficient binding of the anionic Sucrose Octasulfate-d6 Potassium Salt to the positively charged sorbent. waters.com

Washing: A wash step is performed to remove neutral or weakly bound matrix interferences. appliedseparations.com The wash solution is designed to be strong enough to elute impurities without dislodging the analyte of interest.

Elution: The purified Sucrose Octasulfate-d6 Potassium Salt is eluted from the sorbent. This is typically achieved by using an elution solvent that neutralizes either the sorbent's charge (by increasing the pH) or the analyte's charge (by decreasing the pH). biotage.co.jp Alternatively, a high-ionic-strength buffer can be used to disrupt the ionic interaction and release the analyte. biotage.co.jp

This systematic approach ensures the removal of interfering substances and the concentration of the analyte, leading to cleaner extracts and improved analytical sensitivity. phenomenex.com

Performance Validation Parameters: Linearity, Accuracy, Precision, Selectivity, Matrix Effect, and Stability

For any quantitative analytical method employing Sucrose Octasulfate-d6 Potassium Salt as an internal standard, a thorough validation is required to ensure its reliability and compliance with regulatory guidelines. synzeal.comresearchgate.net The validation process assesses a range of performance parameters.

Linearity: Establishes the relationship between the concentration of the analyte and the instrumental response, which should be linear over a defined range.

Accuracy: Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples with known concentrations.

Precision: Assesses the degree of scatter between a series of measurements, typically expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.

Selectivity: Demonstrates the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: Evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.

Stability: Determines the chemical stability of the analyte in the matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

A summary of typical acceptance criteria for these validation parameters in a bioanalytical method is presented below.

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity | The range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value. |

| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| Selectivity | Ability to measure the analyte without interference. | No significant interfering peaks at the analyte's retention time. |

| Matrix Effect | Influence of matrix components on analyte signal. | RSD of the matrix factor should be ≤ 15%. |

| Stability | Analyte stability under various conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

Multiple Reaction Monitoring (MRM) Transition Optimization for High Sensitivity and Specificity

Multiple Reaction Monitoring (MRM), performed on a triple quadrupole mass spectrometer, is a highly sensitive and selective technique for targeted quantification. washington.edu The use of a stable isotope-labeled internal standard like Sucrose Octasulfate-d6 Potassium Salt is ideal for this approach. Optimization of MRM parameters is crucial for achieving maximum signal response. nih.gov

The process involves:

Precursor Ion Selection: The standard is infused directly into the mass spectrometer to determine the most abundant and stable precursor ion. Given the molecule's structure, this is typically a multiply-charged ion in negative mode. researchgate.net

Product Ion Selection: The selected precursor ion is fragmented in the collision cell (Q2), and the resulting product ion spectrum is analyzed. The most intense and stable fragment ions are chosen for monitoring. washington.edu

Collision Energy (CE) Optimization: For each precursor-product ion pair (a "transition"), the collision energy is systematically varied to find the optimal voltage that yields the highest product ion intensity. nih.gov

The "d6" label in Sucrose Octasulfate-d6 Potassium Salt results in a mass shift of approximately 6 Daltons compared to the unlabeled analyte. This mass difference allows the instrument to distinguish between the internal standard and the analyte, even if they co-elute, thereby ensuring high specificity. An example of optimized MRM transitions is shown below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sucrose Octasulfate (Analyte) | [M-xK]ˣ⁻ | Fragment 1 | Optimized Value |

| [M-xK]ˣ⁻ | Fragment 2 | Optimized Value | |

| Sucrose Octasulfate-d6 (Internal Standard) | [(M+6)-xK]ˣ⁻ | Fragment 1+6 | Optimized Value |

| [(M+6)-xK]ˣ⁻ | Fragment 2+6 | Optimized Value |

Note: Specific m/z values depend on the charge state (x) and fragmentation pattern.

Electrophoretic Methods

Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge-to-size ratio in an electric field. Given that Sucrose Octasulfate-d6 Potassium Salt is a highly charged anionic species, CE is an exceptionally well-suited method for its high-resolution separation and purity assessment. The technique can effectively separate the primary compound from closely related impurities, such as isomers or analogs with an incomplete number of sulfate groups. This capability is critical for verifying the purity of the reference material itself.

Role as a Certified Reference Material and in Quality Control

Sucrose Octasulfate-d6 Potassium Salt serves as a crucial tool in pharmaceutical settings, particularly as a certified reference material (CRM) or pharmaceutical secondary standard. sigmaaldrich.comsigmaaldrich.com Its primary role is as an internal standard for the quantification of sucralfate (B611045) or its active component, sucrose octasulfate, in various formulations and biological samples. synzeal.com

In method development , it is used to establish and validate the performance of new analytical procedures, such as LC-MS/MS assays. synzeal.com Its use ensures that the method is accurate, precise, and robust.

In quality control and release testing , it is employed in routine analyses to ensure that manufactured batches of a drug product meet the required specifications for identity, strength, and purity. sigmaaldrich.com By providing a consistent and reliable point of reference, it underpins the quality and safety of the final pharmaceutical product.

Compliance with Pharmacopeial Standards (e.g., USP, EP) and Regulatory Guidelines

The analytical validation and quantitative determination of Sucrose Octasulfate-d6 Potassium Salt are governed by a combination of general principles for deuterated compounds and specific standards applicable to its non-deuterated counterpart, Sucrose Octasulfate Potassium Salt. While a dedicated monograph for the deuterated form may not be present in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), the established guidelines for analytical methodology, validation, and the use of isotopically labeled internal standards are of paramount importance.

Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the precision, accuracy, and reproducibility of analytical methods. pharmaffiliates.com In this context, deuterated compounds like Sucrose Octasulfate-d6 Potassium Salt play a crucial role, particularly as internal standards in quantitative bioanalysis and other analytical tests. pharmaffiliates.com The use of such standards is considered a standard practice in regulated environments to ensure the reliability of data submitted for regulatory approval. pharmaffiliates.com

Pharmacopeial Reference Standards

Both the USP and EP provide reference standards for the non-deuterated form, Potassium Sucrose Octasulfate. These standards are essential for the identification, purity tests, and assays of pharmaceutical products containing this compound. sigmaaldrich.comsigmaaldrich.com The availability of these primary standards allows for the qualification of secondary standards and the validation of analytical procedures.

Table 1: Pharmacopeial Reference Standards for Potassium Sucrose Octasulfate

| Pharmacopeia | Reference Standard | CAS Number | Application |

|---|---|---|---|

| USP | Potassium sucrose octasulfate | 76578-81-9 | Pharmaceutical primary standard for tests and assays. sigmaaldrich.com |

| EP | Potassium sucrose octasulfate | 73264-44-5 | For use in laboratory tests as prescribed in the European Pharmacopoeia. sigmaaldrich.com |

This table is based on data from commercially available reference standards and may be subject to updates by the respective pharmacopeias.

Regulatory Landscape for Deuterated Compounds

The regulatory perspective on deuterated compounds has evolved, recognizing their unique properties. The FDA, for instance, has considered deuterated analogs of existing drugs as new chemical entities (NCEs), which can have implications for their regulatory pathway and market exclusivity. salamandra.netthefdalawblog.com This designation stems from the understanding that the substitution of hydrogen with deuterium can significantly alter the pharmacokinetic and metabolic profile of a drug. salamandra.netnih.gov

For Sucrose Octasulfate-d6 Potassium Salt, when used as an internal standard, its qualification and use would fall under the broader regulatory guidelines for analytical method validation. These guidelines, often detailed in International Council for Harmonisation (ICH) documents, require demonstration of specificity, linearity, accuracy, precision, and robustness of the analytical method. The use of a deuterated internal standard is a widely accepted strategy to achieve the required level of precision and accuracy, especially in complex matrices.

Quantitative Determination and Method Validation

In the context of quantitative analysis, Sucrose Octasulfate-d6 Potassium Salt is an ideal internal standard for methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). pharmaffiliates.com Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in mass spectrometry. This co-elution and differential detection minimize variations arising from sample preparation and instrument response, leading to more reliable quantification.

The validation of an analytical method employing Sucrose Octasulfate-d6 Potassium Salt as an internal standard would need to adhere to the principles outlined in relevant pharmacopeial chapters (e.g., USP <621> Chromatography, <1225> Validation of Compendial Procedures) and regulatory guidances.

Table 2: Key Considerations for Method Validation with a Deuterated Internal Standard

| Validation Parameter | Requirement | Role of Sucrose Octasulfate-d6 Potassium Salt |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | Ensures that the signal from the deuterated standard is distinct from the analyte and any matrix interferences. |

| Accuracy | The closeness of test results to the true value. | The consistent recovery of the internal standard helps to correct for variability and improve accuracy. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Minimizes the impact of random errors in the analytical process, leading to lower relative standard deviation (RSD). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The consistent response of the internal standard across the calibration range supports the linearity of the method. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The use of a co-eluting internal standard can make the method less susceptible to minor variations in chromatographic conditions. |

Mechanistic Biochemical and Biophysical Investigations of Sucrose Octasulfate Preclinical/in Vitro Focus

Interactions with Growth Factors

Sucrose (B13894) octasulfate (SOS) is recognized as a heparin mimic, capable of interacting with various heparin-binding growth factors, most notably the Fibroblast Growth Factor (FGF) family. nih.govpsu.edu These interactions are crucial for its biological effects, which involve modulating the stability and activity of these proteins.

Binding Kinetics and Thermodynamics with Fibroblast Growth Factors (FGF-1, FGF-2)